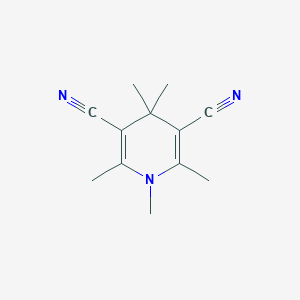
1,2,4,4,6-Pentamethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- is a chemical compound belonging to the class of dihydropyridines It is characterized by its unique structure, which includes multiple methyl groups and nitrile functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- typically involves the reaction of appropriate pyridine derivatives with nitrile-containing reagents. One common method involves the cyclization of intermediates under controlled conditions to form the desired dihydropyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine to its corresponding pyridine derivative.
Reduction: Reduction reactions can modify the nitrile groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-containing compounds .
科学的研究の応用
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways depend on the specific application and derivative being studied .
類似化合物との比較
Similar Compounds
2,4,4,6-Tetramethyl-1,4-dihydro-3,5-pyridinedicarbonitrile: This compound shares a similar core structure but differs in the number and position of methyl groups.
3-Pyridinecarbonitrile: A simpler compound with fewer substituents, used in various chemical syntheses.
Uniqueness
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- is unique due to its specific arrangement of methyl groups and nitrile functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
32136-89-3 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC名 |
1,2,4,4,6-pentamethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-8-10(6-13)12(3,4)11(7-14)9(2)15(8)5/h1-5H3 |
InChIキー |
CNTGWJAHTKDGOD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1C)C)C#N)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


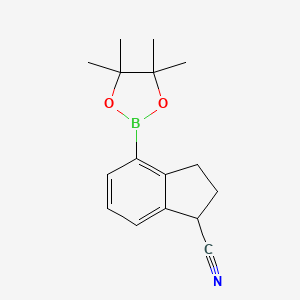
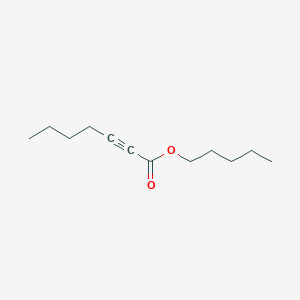
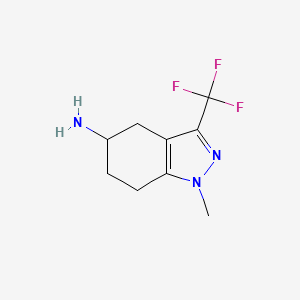
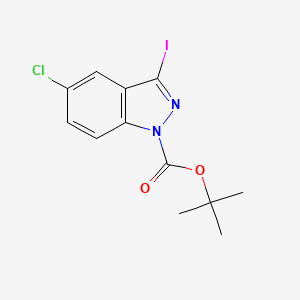
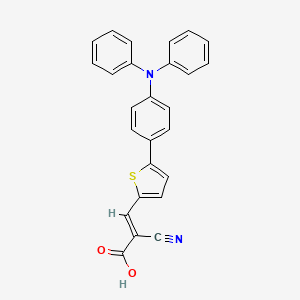
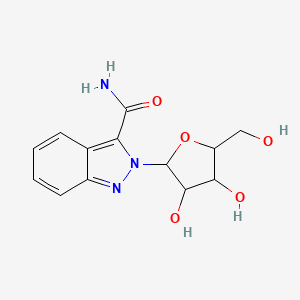
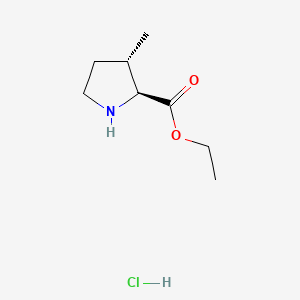
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
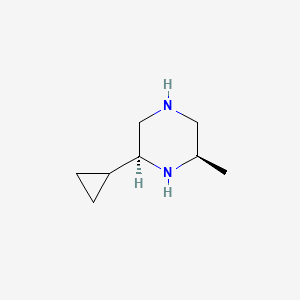
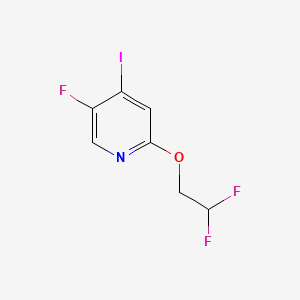
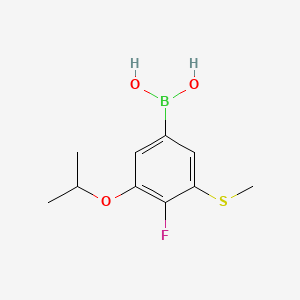
![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
